3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid
Overview
Description
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid, also known as Sulfamethoxazole, is a well-known sulfonamide antibiotic used to treat a wide range of bacterial infections1. It is available for pharmaceutical testing2.
Synthesis Analysis
The synthesis analysis of this compound involves various techniques such as NMR, HPLC, LC-MS, UPLC, and more3. However, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular formula of this compound is C15H16O5S, and it has a molecular weight of 308.4 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, it is known to be used in pharmaceutical testing2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. However, its molecular formula and weight have been identified1.Scientific Research Applications
Synthesis and Functionalization of Furan Derivatives
The compound 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid is related to various furan derivatives which are synthesized for different applications in scientific research. For instance:
Synthesis of 2,4-Disubstituted Furans : A study has detailed the preparation of 2,4-disubstituted furans using a sulfone-based strategy. This process involves treating certain compounds with 1,3-diketones under basic conditions and involves a deacetylation step. The selectivity of this reaction is influenced by the steric demand of the substituents. This synthesis method allows the preparation of compounds like rabdoketone A and nematotoxic furoic acid, showcasing the versatility of this approach in creating functionalized furan compounds (Haines et al., 2011).
Cascade Carboxylative Annulation to Construct Benzo[b]furan-3-carboxylic Acids : In another study, benzo[b]furan-3-carboxylic acid was synthesized from a precursor through a Pd(II)-mediated cascade carboxylative annulation. This method forms three new bonds in one step, highlighting a unique approach in the assembly of complex furan structures (Liao et al., 2005).
Synthesis of Furan Carboxylic Esters : A one-step process involving PdI(2)/KI-catalyzed direct oxidative carbonylation has been used to convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters. This method showcases the use of oxygen as the external oxidant and emphasizes the functionalization of the furan compounds, expanding their applicability in various fields (Gabriele et al., 2012).
Synthesis and Antimicrobial Activity of Organotin(IV) Carboxylates : Organotin(IV) carboxylates derived from furan compounds have been synthesized and characterized for their antimicrobial activities. These compounds exhibit notable biocidal activity against a range of fungi and bacteria, highlighting their potential in medical and pharmaceutical applications (Dias et al., 2015).
Safety And Hazards
The safety information for this compound is available and includes documentation regarding its use, including NMR, HPLC, LC-MS, UPLC, and more3. However, the specific hazards associated with this compound are not detailed in the available resources.
Future Directions
The future directions for this compound are not detailed in the available resources. However, given its use in pharmaceutical testing2, it may have potential applications in the development of new antibiotics or treatments for bacterial infections.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-10(2)11-3-5-13(6-4-11)21(18,19)9-12-7-8-20-14(12)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWWANWXJCAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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